Palmitoyl-L-carnitine-d3Hydrochloride

描述

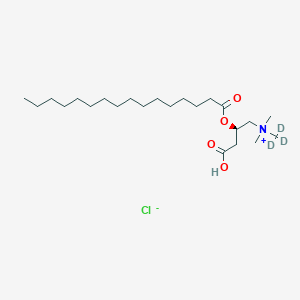

Palmitoyl-L-carnitine-d3 (chloride) is a deuterated form of palmitoyl-L-carnitine, a naturally occurring long-chain acylcarnitine. This compound is used as an internal standard for the quantification of palmitoyl-L-carnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Palmitoyl-L-carnitine plays a crucial role in the transport of fatty acids into mitochondria for β-oxidation and energy production .

准备方法

合成路线和反应条件

反应通常需要使用二环己基碳二亚胺 (DCC) 和二甲基氨基吡啶 (DMAP) 等催化剂来促进酯化过程 . 氘原子通过使用氘代试剂引入,确保氘在分子中的特定位置上的掺入 .

工业生产方法

棕榈酰-L-肉碱-d3(氯化物)的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稳定性和纯度 . 该化合物通常以固体形式生产,并储存在低温下以保持其稳定性 .

化学反应分析

反应类型

棕榈酰-L-肉碱-d3(氯化物)会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成羧酸和其他氧化产物.

还原: 还原反应可以将酯基转化为醇.

常用试剂和条件

主要生成物

科学研究应用

Chemical and Analytical Applications

Palmitoyl-L-carnitine-d3Hydrochloride serves as an internal standard in analytical chemistry, particularly in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is crucial for the quantification of palmitoyl-L-carnitine in biological samples, enabling researchers to accurately assess its concentration and effects in various studies.

Fatty Acid Metabolism

Research indicates that palmitoyl-L-carnitine plays a significant role in fatty acid transport into mitochondria via the carnitine palmitoyl transferase system. This process is essential for the oxidation of long-chain fatty acids, which is crucial for energy production in cells.

Mitochondrial Function

Studies have shown that palmitoyl-L-carnitine can influence mitochondrial dynamics. For instance, it has been observed to induce mitochondrial fission and enhance tau phosphorylation in neuronal cells, linking it to neurodegenerative diseases such as Alzheimer's disease. The increased levels of palmitoyl-L-carnitine in aged mice suggest its involvement in age-related metabolic changes that could contribute to Alzheimer's pathology .

Cardiovascular Health

Palmitoyl-L-carnitine has been investigated for its potential benefits in treating conditions related to cardiovascular health. For example, it has shown promise in mitigating the effects of doxorubicin-induced cardiomyopathy by restoring the activity of carnitine palmitoyl transferases (CPTs), which are critical for fatty acid metabolism .

Anti-Thrombotic Effects

Recent studies highlight the anti-coagulant properties of palmitoyl-L-carnitine, demonstrating its ability to potentiate plasmin and tissue plasminogen activator (tPA), thus inhibiting thrombosis. In mouse models, administration of palmitoyl-L-carnitine significantly reduced arterial thrombosis without causing bleeding complications .

Cancer Research

Palmitoyl-L-carnitine has been linked to cancer progression, particularly prostate cancer. Elevated levels of this compound have been associated with increased expression of pro-inflammatory cytokines and calcium influx in cancerous tissues. This suggests that palmitoyl-L-carnitine may play a role in mediating inflammatory responses that facilitate tumor growth .

Industrial Applications

In industrial settings, this compound is utilized in the development of lipid-based pharmaceuticals and other biochemical applications. Its stability and reliability as an internal standard make it valuable for quality control processes in pharmaceutical manufacturing .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Analysis | Internal standard for quantification in GC-MS and LC-MS |

| Fatty Acid Metabolism | Facilitates transport of fatty acids into mitochondria |

| Mitochondrial Function | Induces mitochondrial fission; linked to Alzheimer's disease |

| Cardiovascular Health | Mitigates doxorubicin-induced cardiomyopathy; restores CPT activity |

| Anti-Thrombotic Effects | Potentiates plasmin and tPA; reduces arterial thrombosis |

| Cancer Research | Associated with inflammatory responses in prostate cancer |

| Industrial Applications | Used in lipid-based pharmaceutical development |

作用机制

相似化合物的比较

类似化合物

棕榈酰-L-肉碱: 棕榈酰-L-肉碱的非氘代形式.

十六烷酰-L-肉碱: 另一种具有类似性质的长链酰基肉碱.

L-肉碱棕榈酰酯: L-肉碱的一种相关酯衍生物.

独特性

棕榈酰-L-肉碱-d3(氯化物)的独特性在于它含有氘原子,这使其成为分析定量测定的理想内标 . 氘原子提供了明显的质量差异,允许在质谱分析中进行准确而精确的测量 .

生物活性

Palmitoyl-L-carnitine-d3Hydrochloride (Palcar) is a derivative of L-carnitine that plays a significant role in lipid metabolism and has been implicated in various biological activities. This article explores the compound's biological effects, particularly its impact on cellular processes, its potential therapeutic applications, and relevant case studies.

Overview of Palmitoyl-L-carnitine

Palmitoyl-L-carnitine is a long-chain acylcarnitine that facilitates the transport of fatty acids into the mitochondria for β-oxidation. This compound is formed from L-carnitine and palmitic acid and is critical in energy metabolism, especially under conditions of increased fatty acid oxidation.

Biological Activities

1. Impact on Cancer Progression

Recent studies have demonstrated that Palcar levels are significantly elevated in prostate cancer tissues compared to benign tissues. This accumulation correlates with increased expression of pro-inflammatory cytokines like IL-6, suggesting that Palcar may act as a mediator in cancer progression by influencing inflammatory pathways and calcium signaling. Specifically, high levels of Palcar induced a rapid influx of calcium ions () in prostate cancer cells, which may contribute to tumorigenesis .

2. Neurodegenerative Diseases

Palcar has been linked to neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that elevated serum levels of Palcar in aged mice correlate with tau hyperphosphorylation and mitochondrial dysfunction. In vitro studies using SH-SY5Y neuronal cells showed that treatment with Palcar enhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium levels. These findings suggest that Palcar may play a role in the pathogenesis of AD through mechanisms involving calcium overload and tau kinase activation .

3. Cardiac Function and Metabolism

Palmitoyl-L-carnitine is involved in cardiac metabolism, particularly in the context of age-related declines in fatty acid oxidation. Studies have shown that acetyl-L-carnitine supplementation can restore carnitine palmitoyltransferase (CPT) activity in aged rats, which is crucial for maintaining mitochondrial function and energy production in cardiac tissues . The relationship between Palcar levels and cardiac health underscores its potential as a therapeutic agent for age-related cardiac dysfunction.

Case Studies

常见问题

Basic Research Questions

Q. What experimental models are appropriate for studying the antithrombotic effects of Palmitoyl-L-carnitine-d3 Hydrochloride?

- Answer : The compound's antithrombotic activity is typically assessed using FeCl₃-induced arterial thrombosis models in rodents. For cerebral thrombosis, transient middle cerebral artery occlusion (tMCAO) models are employed to evaluate its ability to reduce intracranial clot formation and inflammation . Key endpoints include thrombus size measurement via histopathology or intravital microscopy, and inflammatory markers (e.g., IL-6, TNF-α) via ELISA.

Q. How does Palmitoyl-L-carnitine-d3 Hydrochloride modulate mitochondrial function in energy metabolism studies?

- Answer : The compound serves as a substrate for mitochondrial β-oxidation, bypassing carnitine palmitoyltransferase-I (CPT-I). Experimental protocols involve permeabilized muscle fibers or isolated mitochondria incubated with 25 μM Palmitoyl-L-carnitine-d3 to assess oxygen consumption rates (e.g., via Clark-type electrodes) and H₂O₂ emission (using Amplex Red assays). State 4 respiration (proton leak) and ROS production are compared against pyruvate/malate-supported respiration .

Q. What safety precautions are critical when handling Palmitoyl-L-carnitine-d3 Hydrochloride in laboratory settings?

- Answer : Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Use PPE (gloves, lab coats), work in a fume hood, and avoid aerosolization. Stability tests (e.g., HPLC or TLC at ≥98% purity) should confirm compound integrity before use .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Palmitoyl-L-carnitine-d3 Hydrochloride’s role in ROS generation across different tissue types?

- Answer : Discrepancies in ROS levels (e.g., 2.5–9-fold variation between red and white muscle fibers) may arise from tissue-specific UCP3 expression or lipid peroxidation rates. Experimental optimization includes:

- Standardizing substrate concentrations (e.g., 25 μM Palmitoyl-L-carnitine-d3 vs. 2.5 μM pyruvate).

- Using inhibitors like GDP to isolate UCP3-mediated effects.

- Validating ROS measurements with multiple probes (e.g., DCFDA, MitoSOX) .

Q. What methodological strategies ensure accurate quantification of deuterium-labeled Palmitoyl-L-carnitine-d3 in metabolic flux studies?

- Answer : Employ LC-MS/MS with stable isotope dilution. Key steps:

- Prepare calibration curves using deuterated internal standards (e.g., Palmitoyl-L-carnitine-d3).

- Optimize ionization parameters (e.g., ESI+ mode, m/z 439.09 for quantification).

- Validate extraction efficiency from biological matrices (plasma, tissue homogenates) via spike-recovery assays .

Q. How does Palmitoyl-L-carnitine-d3 Hydrochloride influence Protein Kinase C (PKC) inhibition in mechanistic studies?

- Answer : PKC inhibition is assessed using:

- In vitro kinase assays with purified PKC isoforms (e.g., PKCα, PKCδ) and fluorescent substrates.

- Cellular models (e.g., cardiomyocytes) treated with 10–50 μM compound to measure downstream phosphorylation (e.g., ERK1/2) via Western blot.

- Competitive binding studies (SPR or ITC) to determine affinity constants for PKC-ligand interactions .

Q. What experimental controls are essential when studying erythroid colony formation enhancement by Palmitoyl-L-carnitine-d3 Hydrochloride?

- Answer : Include:

- Negative controls (vehicle-treated cultures) and positive controls (erythropoietin).

- Dose-response curves (0.1–10 μM) to establish optimal concentrations.

- Flow cytometry for CD71/CD235a markers to quantify erythroid progenitor proliferation.

- Mitochondrial stress tests (Seahorse Analyzer) to link metabolic shifts to colony formation .

Q. Methodological Notes

- Purity Verification : Use TLC (silica gel, chloroform:methanol:acetic acid = 80:20:2) or HPLC (C18 column, 220 nm detection) to confirm ≥98% purity .

- In Vivo Dosing : For murine models, 10 mg/kg intravenous or intraperitoneal administration is common, with pharmacokinetic profiling to adjust for deuterium’s isotopic effect .

属性

IUPAC Name |

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-HZBHYVOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-26-1 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。